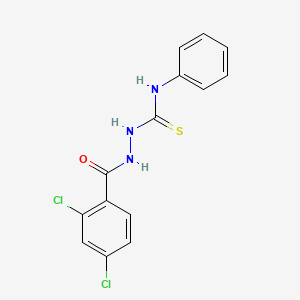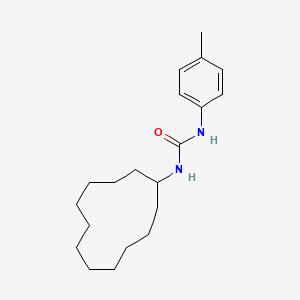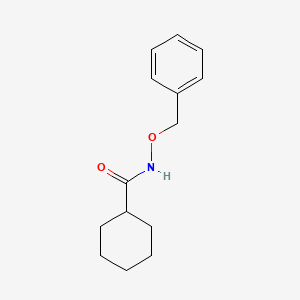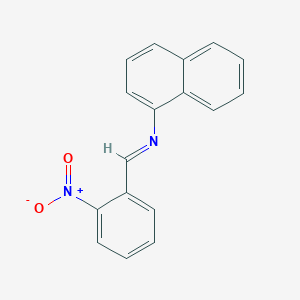![molecular formula C10H13N3OS B15080756 N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide CAS No. 154106-03-3](/img/structure/B15080756.png)
N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a methylphenylcarbonyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with 4-methylbenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or
Propiedades
Número CAS |
154106-03-3 |
|---|---|
Fórmula molecular |
C10H13N3OS |
Peso molecular |
223.30 g/mol |
Nombre IUPAC |
1-methyl-3-[(4-methylbenzoyl)amino]thiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7-3-5-8(6-4-7)9(14)12-13-10(15)11-2/h3-6H,1-2H3,(H,12,14)(H2,11,13,15) |
Clave InChI |
TZTFODKUXPHEBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B15080680.png)

![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B15080698.png)

![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15080702.png)
![ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15080704.png)
![2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15080706.png)

![3-(1H-benzimidazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B15080724.png)


![4-hydroxy-1-methyl-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B15080748.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080759.png)

